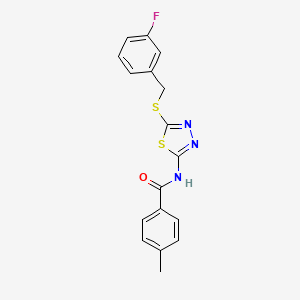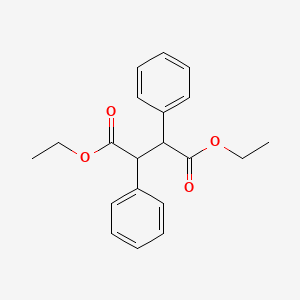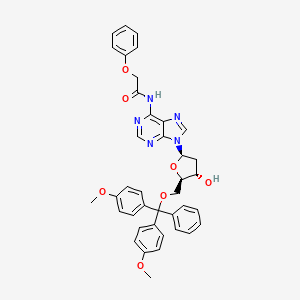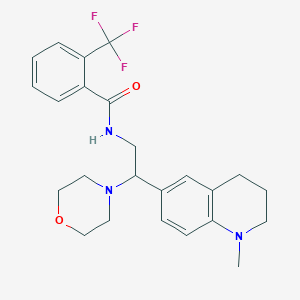![molecular formula C13H17N5O3 B2989432 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879465-96-0](/img/structure/B2989432.png)
8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are involved in the synthesis of DNA and RNA, energy metabolism, protein synthesis, and cell signaling .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including alkylation, deamination, and ring closure reactions .Applications De Recherche Scientifique
Synthesis and Evaluation as Antidepressant Agents
A study synthesized a series of derivatives and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. Molecular modeling suggested the significance of fluorinated arylpiperazinylalkyl derivatives for developing lead compounds with these therapeutic effects (Zagórska et al., 2016).
Antiviral Activity
Another study focused on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against certain viruses at non-toxic dosage levels, highlighting the potential of these derivatives in antiviral therapy (Kim et al., 1978).
Antihypertensive and Antiviral Properties
Research on 7,8-polymethylenepurine derivatives identified precursors for developing compounds with antiviral and antihypertensive activities, indicating the versatile potential of these derivatives in medical applications (Nilov et al., 1995).
Structure-Activity Relationships in Antidepressant and Anxiolytic Activity
A comprehensive study synthesized and tested arylpiperazinylalkyl purine diones and triones for their affinity to serotoninergic and dopaminergic receptors, identifying compounds with promising in vivo antidepressant and anxiolytic-like activities. This work highlights the importance of structural modifications for enhancing receptor affinity and selectivity (Zagórska et al., 2015).
Regioselective Synthesis of 1-Desazapurine
The use of 3-methoxalylchromone for regioselective synthesis of 1-desazapurines, potent pharmacophores widely used in drug design, underscores the chemical versatility and potential for creating novel therapeutic agents from these purine derivatives (Ostrovskyi et al., 2011).
Antagonistic Activity Toward Adenosine Receptors
A study extending SAR investigations on derivatives synthesized as potent and selective A(3) adenosine receptor antagonists, with implications for improving potency and hydrophilicity, further demonstrates the therapeutic potential of these compounds (Baraldi et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(20)15-11(9)19)14-12(18)17(7)5-6-21-4/h5-6H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQKFBLFNXNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)



![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)



